molecular formula C8H8Br2O2S B1271990 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene CAS No. 254887-18-8

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Cat. No. B1271990
M. Wt: 328.02 g/mol
InChI Key: PJFOHHNHJUOESV-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene" is a brominated benzene derivative with a methylsulfonyl group and a bromomethyl group attached to the benzene ring. While none of the provided papers directly discuss this compound, they do provide insights into the chemistry of brominated benzene derivatives and related sulfone compounds, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of brominated benzene derivatives and sulfone compounds is well-documented. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene is synthesized and reacts with various electrophiles to yield highly functionalized sulfones . Similarly, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene is achieved through a Wittig-Horner reaction, indicating that brominated benzene compounds can be synthesized through multiple step reactions involving phosphorus ylides . These methods could potentially be adapted for the synthesis of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene".

Molecular Structure Analysis

X-ray diffraction (XRD) analysis is a common technique used to determine the molecular structure of brominated benzene derivatives. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated using XRD, revealing a triclinic structure with strong interionic hydrogen bonds . Similarly, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single crystal XRD . These studies suggest that XRD could be used to analyze the molecular structure of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene".

Chemical Reactions Analysis

Brominated benzene derivatives are known to participate in various chemical reactions. For instance, the reaction of bromoethylsulfonium salt with aminoalcohols to form heterocyclic compounds and the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines demonstrate the reactivity of brominated compounds. These reactions are indicative of the potential reactivity of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene" in forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be inferred from related compounds. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene suggest that brominated benzene compounds can exhibit interesting photophysical characteristics . The crystal structure of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate shows intermolecular interactions that stabilize the structure . These findings can provide insights into the potential properties of "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene", such as its crystalline structure and photophysical behavior.

Scientific Research Applications

Structural Analysis and Interactions

  • X-Ray Structure Determinations : The study of benzene derivatives, including those with bromo and bromomethyl substituents, reveals various interactions like Br···Br, C–H···Br, C–Br···Br, and C–Br···π. These findings highlight the structural diversity and complexity in such compounds, contributing to our understanding of molecular interactions in similar substances (Jones, Kuś, & Dix, 2012).

Chemical Synthesis and Reactions

  • Bromomethyl Sulfones in Chemical Reactions : Research demonstrates the utility of bromomethyl sulfones in Michael-induced Ramberg-Bäcklund reactions, emphasizing their role in synthesizing complex chemical structures (Vasin, Bolusheva, & Razin, 2003).
  • Multi-Coupling Reagent Applications : A study shows how bromo-substituted compounds can react with various electrophiles, highlighting their use as versatile multi-coupling reagents in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
  • Diversity-Oriented Synthesis of Spirocycles : These compounds are used in the synthesis of spirocyclic structures, demonstrating their role in creating diverse molecular architectures (Kotha & Ali, 2015).

Molecular and Material Science

  • Synthesis of Vinyl Sulfones and Sulfonamides : This research outlines the synthesis protocols for various biologically active vinyl sulfones and sulfonamides, showcasing the broader applications of such compounds in molecular science (2020).

Crystallography and Material Properties

  • Crystal Structure Analysis : Studies on compounds like 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran show complex crystal structures with significant intermolecular interactions, which are vital for understanding material properties (Choi, Seo, Son, & Lee, 2009).

Fluorescence and Photoluminescence

  • Fluorescence Properties : Research into the fluorescence properties of bromobenzene derivatives reveals their potential in photoluminescent materials and their applications in molecular electronics (Zuo-qi, 2015).

Pharmaceutical Applications

  • Benzamide Derivatives Synthesis : The synthesis of benzamide derivatives from bromobenzene compounds shows potential applications in pharmaceuticals, particularly as small molecular antagonists (De-ju, 2014; Bi, 2014).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.


Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFOHHNHJUOESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375525
Record name 4-Bromo-1-(bromomethyl)-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

CAS RN

254887-18-8
Record name 4-Bromo-1-(bromomethyl)-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-2-methanesulfonyl-phenyl)-methanol (preparation 112) (100 mg, 0.38 mmol) in POBr3 (542 mg, 1.89 mmol) was added PBr3 (511 mg, 1.89 mmol). After the addition, the reaction mixture was stirred at 130° C. overnight. TLC (petroleum ether:EtOAc 1:1) showed the reaction was complete. The reaction was cooled to room temperature and then poured into brine (10 mL) and extracted with EtOAc (10 mL×2). The combined organic layers were washed with brine (10 mL×2), dried over sodium sulfate and concentrated in vacuo to give crude 4-bromo-1-bromomethyl-2-methanesulfonyl-benzene (200 mg, 80%) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
511 mg
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Three

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